molecular formula C17H19N3O5S B194790 Omeprazole Sulfone N-Oxide CAS No. 158812-85-2

Omeprazole Sulfone N-Oxide

Cat. No. B194790
M. Wt: 377.4 g/mol
InChI Key: ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
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Description

Omeprazole Sulfone N-Oxide is an impurity and metabolite of Omeprazole . It is used as a reference standard in pharmaceutical testing . The molecular formula of Omeprazole Sulfone N-Oxide is C17 H19 N3 O5 S and it has a molecular weight of 377.41 .


Molecular Structure Analysis

The molecular structure of Omeprazole Sulfone N-Oxide is represented by the formula C17 H19 N3 O5 S . The InChI representation is InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) .


Physical And Chemical Properties Analysis

Omeprazole Sulfone N-Oxide is an off-white solid . It has a melting point of 200-202°C, a predicted boiling point of 694.4±65.0 °C, and a density of 1.40±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in DMSO and Methanol when heated .

Scientific Research Applications

Enantioselective Quantification in Human Serum

A study by Martens-Lobenhoffer et al. (2007) introduced a method for the enantioselective quantification of omeprazole and its main metabolites, including omeprazole sulfone, in human serum. This method, involving chiral high-performance liquid chromatography (HPLC) and atmospheric pressure photoionization tandem mass spectrometry, is significant for assessing omeprazole metabolism and its implications in drug phenotyping, particularly for enzymes CYP3A4 and CYP2C19 (Martens-Lobenhoffer et al., 2007).

Antioxidant and Antiapoptotic Role

Biswas et al. (2003) investigated omeprazole’s role in gastric ulcer prevention, emphasizing its antioxidant properties. The study found that omeprazole, including its analogs like lansoprazole sulfone, acts as a potent antioxidant and antiapoptotic molecule, significantly blocking stress-induced hydroxyl radical generation and oxidative damage (Biswas et al., 2003).

Novel Synthesis and Pharmaceutical Impurities

Saini et al. (2019) reviewed novel synthesis methods for omeprazole and its pharmaceutical impurities, including omeprazole sulfone N-oxide. The review provides insights into the development of proton pump inhibitors and the analysis of various pharmaceutical impurities, highlighting the complexity and significance of omeprazole synthesis and its derivatives (Saini et al., 2019).

Metabolic Induction Studies

Daujat et al. (1992) investigated omeprazole’s induction of P450 1A1 and 1A2 in the human liver, including its metabolites like omeprazole sulfone. The study provided essential insights into omeprazole’s interaction with the human liver Ah receptor, contributing to our understanding of drug metabolism at the molecular level (Daujat et al., 1992).

Electrochemical Behavior Analysis

Jorge et al. (2010) examined the electrochemical redox behavior of omeprazole at a glassy carbon electrode, providing valuable information on its redox mechanisms. This study has implications for the development of analytical methods for omeprazole and its metabolites, including sulfone derivatives (Jorge et al., 2010).

Biotechnological Preparation

Zhang et al. (2021) conducted a study on the bio-oxidation of omeprazole sulfide for the preparation of (S)-omeprazole. They employed Rhodococcus rhodochrous in a chloroform-water biphasic system, optimizing the reaction using response surface methodology. This research is crucial for the efficient preparation of chiral sulfoxides and highlights the biotechnological applications of omeprazole derivatives (Zhang et al., 2021).

Safety And Hazards

Omeprazole Sulfone N-Oxide can cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

Omeprazole Sulfone N-Oxide is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a metabolite of Omeprazole, further studies could potentially explore its role in the metabolism of Omeprazole and its implications.

properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166530
Record name Omeprazole sulfone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole Sulfone N-Oxide

CAS RN

158812-85-2
Record name Omeprazole sulfone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158812-85-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T LI, Z ZHENG - Chinese Journal of Pharmaceutical Analysis, 2013 - ingentaconnect.com
… The calibration curves for 5-methoxy-2- mercaptobenzimidazole,omeprazole sulfone N-oxide, omeprazole sulfone,esomeprazole sodium and omeprazole sulfide revealed good …
Number of citations: 0 www.ingentaconnect.com
RW Becker, M Ibáñez, EC Lumbaque, ML Wilde… - Science of the Total …, 2020 - Elsevier
… study (4-AAA, 4-AA, 4-FAA and 4-MAA from dipyrone; albendazole sulfoxide from albendazole; 4-hydroxy omeprazole sulfide, 5-hydroxy omeprazole and omeprazole sulfone N-oxide …
Number of citations: 67 www.sciencedirect.com
C Boix Sales, M Ibáñez, T Zamora, JV Sancho… - 2014 - repositori.uji.es
… A previously searched metabolite (omeprazole sulfone-N-oxide, 243 [C17H20N3O5S]+) (Hernández et al. 2011b) might also be one of the OM7s. However, no 244 …
Number of citations: 0 repositori.uji.es
C Boix, M Ibáñez, T Zamora, JV Sancho… - Science of the total …, 2014 - Elsevier
… A previously searched metabolite (omeprazole sulfone-N-oxide, [C 17 H 20 N 3 O 5 S] + ) (Hernández et al., 2011b) might also be one of the OM7s. However, no characteristic …
Number of citations: 41 www.sciencedirect.com
RW Becker - 2021 - lume.ufrgs.br
… study (4-AAA, 4-AA, 4-FAA and 4- MAA from dipyrone; albendazole sulfoxide from albendazole; 4- hydroxy omeprazole sulfide, 5-hydroxy omeprazole and omeprazole sulfone N-oxide …
Number of citations: 0 www.lume.ufrgs.br
K Gupta, SB Roy, I Singhvi - … Journal of Pharmaceutics and Drug Analysis, 2015 - neliti.com
Ulcerative colitis (UC) is one of the inflammatory bowel diseases that lead to formation of ulcers or sores withinflammation along the inside of the colon. The sores generated found to …
Number of citations: 0 www.neliti.com
PM PM - pdfs.semanticscholar.org
ME/CFS (n= 106) Control (n= 91) Female ME/CFS (n= 75) Female Control (n= 69) mean (SD) mean (SD) mean (SD) mean (SD) 1, 2, 4-benzenetriol 1079.549 (1400.131) 1012.135 (…
Number of citations: 0 pdfs.semanticscholar.org

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